![molecular formula C19H16F3N3OS B2684332 1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 158712-48-2](/img/structure/B2684332.png)
1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C19H16F3N3OS . It belongs to the class of pyrazoles, which are known as versatile scaffolds in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety . A change in structure translates into changes in properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide” such as melting point, boiling point, density, molecular weight, and others are not specified in the available resources .Applications De Recherche Scientifique
Heterocyclic Synthesis Applications
The utility of derivatives of the mentioned compound in heterocyclic synthesis is significant. Fadda et al. (2012) discuss how enaminonitriles, related to the given compound, serve as key intermediates for synthesizing a wide range of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized by various spectral data, highlighting their potential in medicinal chemistry and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Polarographic Behavior
Ravindranath, Ramadas, and Brahmaji Rao (1983) investigated the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives, showcasing the electrochemical properties of these compounds. This research provides insights into the electrochemical behavior of pyrazole derivatives, which could be useful for developing new electrochemical sensors and devices (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Carbonic Anhydrase Inhibition
A study by Mert et al. (2015) on pyrazole-3,4-dicarboxamide derivatives, including sulfonamide moieties, highlights their inhibitory effects on human carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions related to altered carbonic anhydrase activity. The research elucidates structure-activity relationships and presents compound 4 as the most effective inhibitor (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).
Biological Evaluation of Pyrazole Derivatives
Shah, Patel, and Karia (2018) synthesized novel amino pyrazole derivatives and evaluated their medicinal value, specifically their antimicrobial and antifungal properties. Their work demonstrates the potential of pyrazole derivatives in developing new antimicrobial agents, providing a foundation for future pharmacological studies (Shah, Patel, & Karia, 2018).
Advanced Material Applications
Liu et al. (2013) explored the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, employing a diamine similar to the given compound. These polymers exhibit remarkable properties, such as solubility in organic solvents, high thermal stability, and low dielectric constants, suggesting their utility in high-performance materials (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Propriétés
IUPAC Name |
1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c1-12-16(17(26)23-14-8-4-3-5-9-14)18(25(2)24-12)27-15-10-6-7-13(11-15)19(20,21)22/h3-11H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHMKSQJBLERIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)SC3=CC=CC(=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetamidophenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2684252.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2684253.png)

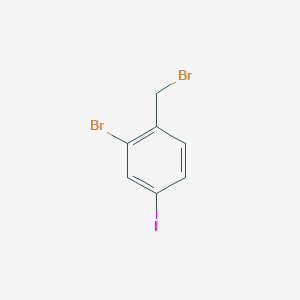
![Methyl 4-((5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2684257.png)
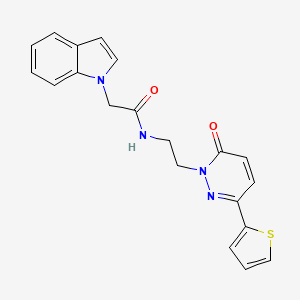
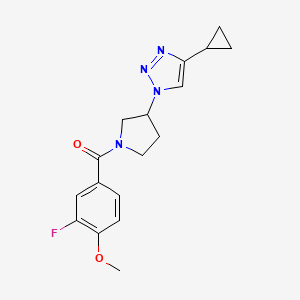

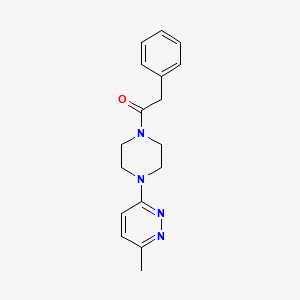
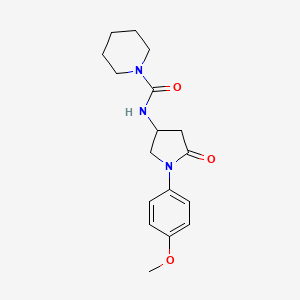
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)
![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)
